2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative characterized by a pyridazine ring substituted with a 4-methylphenyl group at the 6-position. The molecule features an ethoxy group at the 2-position of the benzamide core and an ether-linked ethyl chain connecting the benzamide to the pyridazine moiety.
Properties
IUPAC Name |
2-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-27-20-7-5-4-6-18(20)22(26)23-14-15-28-21-13-12-19(24-25-21)17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUODBSZGPKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound with potential biological applications. Its unique structure, which includes an ethoxy group, a pyridazine ring, and a benzamide moiety, suggests various mechanisms of action that could be explored in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is 2-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide. The structural formula can be represented as follows:
The biological activity of 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may involve interactions with specific enzymes or receptors. The sulfonamide group is known for its ability to inhibit various biological targets, potentially disrupting normal cellular processes. Preliminary studies suggest that the compound could modulate enzyme activity, leading to therapeutic effects.
Antitumor Activity
Recent research has indicated that benzamide derivatives, including compounds similar to 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, exhibit antitumor properties. For instance, studies have shown that certain benzamides can inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby reducing cell proliferation in cancerous tissues .
Inhibition of Kinases
Benzamide derivatives have also been investigated as potential inhibitors of various kinases involved in cancer signaling pathways. For example, compounds with similar structures have demonstrated moderate to high potency against RET kinase in ELISA-based assays, suggesting that 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may have similar inhibitory effects .
Case Studies
- In Vitro Studies : A study conducted on various benzamides revealed that compounds with structural similarities to 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide displayed significant inhibition of cell growth in cancer lines. The results indicated that the presence of the pyridazine ring was crucial for enhancing biological activity.
- Animal Models : In vivo studies involving animal models treated with related benzamide derivatives showed promising results in tumor reduction and improved survival rates. These findings support the potential application of this compound in cancer therapy.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide and pyridazine derivatives, highlighting key differences in substituents, synthesis methods, and reported activities.
Structural Analogues
Key Observations :
Pyridazine Derivatives: The target compound’s 6-(4-methylphenyl)pyridazine group distinguishes it from I-6230 and I-6232, which feature unsubstituted or 6-methylpyridazine rings. Unlike ethyl benzoate esters (I-6230/I-6232), the target compound’s benzamide core with an ethoxy group could alter metabolic stability or receptor-binding interactions.
Benzamide Analogues: THHEB () demonstrates that hydroxylation at the 3,4,5-positions of the benzamide ring confers potent antioxidant activity. In contrast, the target compound’s ethoxy group at the 2-position may reduce radical-scavenging capacity but improve stability under oxidative conditions . The thiazolidinone-containing benzamide () highlights the role of heterocyclic appendages in modulating bioactivity, though its synthesis route (carbodiimide-mediated coupling) differs from the target compound’s likely pathway .
Synthetic Methods: The target compound’s ether linkage and ethoxy group suggest a synthesis involving nucleophilic substitution or Mitsunobu reactions, contrasting with the carbodiimide/HOBt-mediated couplings used for thiazolidinone benzamides () .
Functional Implications
- Antioxidant Potential: While THHEB exhibits strong DPPH scavenging (IC50 22.8 μM), the target compound’s ethoxy group and lack of hydroxyl substituents likely shift its activity toward non-antioxidant pathways .
- Kinase Interactions : Pyridazine-containing compounds (e.g., I-6230) are often explored as kinase inhibitors. The target’s 4-methylphenyl group may sterically hinder binding to kinase ATP pockets compared to smaller substituents in I-6232 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential coupling of pyridazine and benzamide precursors. Key steps include:
- Nucleophilic substitution to attach the ethoxy group to the benzamide core.
- Pyridazine ring functionalization via Suzuki-Miyaura coupling for the 4-methylphenyl group (reagents: Pd catalysts, aryl boronic acids).
- Amide bond formation between intermediates using carbodiimide crosslinkers (e.g., EDC/HCl) under inert atmospheres .
- Critical Conditions : Temperature control (60–80°C for coupling), pH adjustment (neutral for amidation), and anhydrous solvents (DMF or DCM) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, pyridazine ring protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC with UV detection : Assesses purity (>95% by area normalization); C18 columns with acetonitrile/water gradients are optimal .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases linked to pyridazine pharmacology (e.g., EGFR or MAPK pathways) using fluorescence-based substrates .
- Cell viability assays : MTT or ATP-luciferase in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 determination) .
- Solubility and stability : Pre-screen in PBS/DMSO to guide in vitro assay design .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Desiccate at –20°C in amber vials to prevent light/oxidation degradation .
- Handling : Use gloveboxes for hygroscopic intermediates; avoid prolonged exposure to ambient humidity .
Q. What are the primary safety considerations for laboratory work with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA-compliant exposure controls) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Comparative assay validation : Replicate experiments using identical cell lines (e.g., ATCC-verified) and assay protocols (e.g., incubation time, serum concentration) .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and transcriptomics (pathway analysis) to rule out assay-specific artifacts .
Q. What strategies optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh3)4 vs. XPhos-Pd-G3 for Suzuki coupling efficiency at higher scales .
- Continuous flow chemistry : Reduces reaction time and improves mixing for amidation steps .
- In-line purification : Integrate flash chromatography with automated fraction collection to maintain purity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase active sites (PDB: 1M17 for EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (force field: CHARMM36) .
Q. What experimental approaches validate the compound’s selectivity for a target protein versus off-pathway proteins?
- Methodological Answer :
- Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to measure inhibition across 400+ kinases .
- CRISPR-Cas9 knockout models : Generate target-knockout cell lines to confirm phenotype rescue upon compound treatment .
Q. How do structural modifications (e.g., ethoxy → methoxy substitution) impact the compound’s pharmacodynamics?
- Methodological Answer :
- SAR studies : Synthesize analogs with systematic substituent changes and correlate with IC50 shifts in enzyme assays .
- LogP measurements : Use shake-flask/HPLC methods to assess hydrophobicity changes affecting membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
